molecular formula C18H30N2O2 B261457 1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine

1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine

Cat. No. B261457
M. Wt: 306.4 g/mol
InChI Key: XTXAFENUDRXMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine, also known as PCP, is a dissociative anesthetic drug that was first developed in the 1950s. It is a potent NMDA receptor antagonist, which means it blocks the action of the neurotransmitter glutamate in the brain. PCP has been used both recreationally and medically, but due to its potential for abuse and side effects, it is now a controlled substance in many countries.

Mechanism of Action

1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine works by binding to the NMDA receptor and blocking the action of glutamate, which is a neurotransmitter involved in learning and memory. This leads to a disruption of communication between neurons in the brain, resulting in the characteristic dissociative and hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine has a wide range of effects on the body, including changes in heart rate, blood pressure, and body temperature. It can also cause numbness, tingling, and loss of coordination, as well as hallucinations and delusions. Long-term use of 1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine can lead to persistent cognitive and behavioral changes, as well as physical dependence and addiction.

Advantages and Limitations for Lab Experiments

1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine is a valuable tool for studying the NMDA receptor and its role in neurological disorders, as well as for investigating the mechanisms of action of other drugs that target the receptor. However, its potential for abuse and side effects make it difficult to use in clinical research, and careful controls must be in place to ensure the safety of human subjects.

Future Directions

There are many potential future directions for research on 1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine, including the development of new drugs that target the NMDA receptor for therapeutic purposes. Other areas of research could include investigating the long-term effects of 1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine use on the brain and behavior, as well as exploring the potential use of 1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine as a tool for studying other neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of 1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine involves multiple steps, starting with the reaction of cyclohexanone with phenylmagnesium bromide to form 1-phenylcyclohexanol. This is then reacted with thionyl chloride and piperidine to form 1-phenylcyclohexyl chloride, which is then reacted with piperidine and potassium carbonate to form 1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine.

Scientific Research Applications

1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine has been extensively studied in the field of neuroscience, particularly in relation to its effects on the NMDA receptor. It has been used as a tool to study the role of the NMDA receptor in learning and memory, as well as in the development of neurological disorders such as Alzheimer's disease and schizophrenia. 1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine has also been studied for its potential therapeutic uses, such as in the treatment of depression and chronic pain.

properties

Product Name

1-{[4-(1-Piperidinylcarbonyl)cyclohexyl]carbonyl}piperidine

Molecular Formula

C18H30N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

[4-(piperidine-1-carbonyl)cyclohexyl]-piperidin-1-ylmethanone

InChI

InChI=1S/C18H30N2O2/c21-17(19-11-3-1-4-12-19)15-7-9-16(10-8-15)18(22)20-13-5-2-6-14-20/h15-16H,1-14H2

InChI Key

XTXAFENUDRXMGW-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2CCC(CC2)C(=O)N3CCCCC3

Canonical SMILES

C1CCN(CC1)C(=O)C2CCC(CC2)C(=O)N3CCCCC3

Origin of Product

United States

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